
Technical Guide: Chemical Structure, Synthesis,
and Characterization of 5-Nitro-2-Furamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 5-nitro-2-furamide

CAS No.: 701-51-9

Cat. No.: B3511988

Get Quote

Executive Summary
5-Nitro-2-furamide (CAS: 701-51-9) represents a foundational scaffold in the nitrofuran class

of antimicrobials. While often overshadowed by its more complex derivatives (e.g.,

nitrofurantoin, nitrofurazone), this primary amide serves as a critical reference standard for

studying the structure-activity relationships (SAR) of nitro-reduction mechanisms in drug

development.

This guide provides a rigorous technical analysis of its chemical identity, a self-validating

synthesis protocol, and the specific spectral markers required for quality assurance. It is

designed for researchers requiring high-purity standards for metabolic stability assays or

enzymatic nitroreduction studies.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Core Constants

IUPAC Name: 5-Nitrofuran-2-carboxamide
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Common Synonyms: 5-Nitro-2-furoamide; NSC 3185[1]

Molecular Formula:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

[1][2][3]

Molecular Weight: 156.10 g/mol [1][2]

Exact Mass: 156.0171 Da[2]

Structural Architecture & Electronic Properties
The molecule consists of a furan ring substituted at the 2- and 5-positions. The 5-nitro group (

) is a strong electron-withdrawing group (EWG), which significantly decreases the electron
density of the furan ring, making it less aromatic and more susceptible to nucleophilic attack
compared to unsubstituted furan. Conversely, the 2-carboxamide group stabilizes the structure
through resonance but also contributes to the molecule's high melting point due to
intermolecular hydrogen bonding.

Graphviz Diagram: Structural Resonance & Electronic Flow
The following diagram illustrates the "push-pull" electronic effect that defines the reactivity of

this scaffold.
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Figure 1: Electronic distribution map showing the inductive effects of the nitro group on the

furan core, directly influencing metabolic susceptibility.
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Part 2: Physicochemical Properties
For drug development applications, understanding the solid-state properties is vital for

formulation and handling.

Property Value Technical Context

Melting Point 166–168 °C

High MP indicates strong

intermolecular H-bonding

network (amide dimer

formation).

LogP (Octanol/Water) ~0.40

Low lipophilicity; suggests

moderate passive permeability

but high solubility in polar

organic solvents (DMSO,

DMF).

pKa ~14.5 (Amide NH)

The amide proton is weakly

acidic; deprotonation requires

strong bases (e.g., NaH).

Appearance Pale yellow crystalline solid

Color arises from the

transition of the nitro-furan

chromophore.

Solubility
DMSO (>50 mg/mL), Ethanol

(Moderate), Water (Low)

Critical: Stock solutions should

be prepared in DMSO for

biological assays to prevent

precipitation.

Part 3: Synthesis & Manufacturing Protocols
Directive: The synthesis of 5-nitro-2-furamide is a classic two-stage workflow starting from 2-

furoic acid. The critical quality attribute (CQA) here is the control of temperature during nitration

to prevent ring opening.

Synthesis Workflow (Graphviz)
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Starting Material:
2-Furoic Acid

Step 1: Nitration
(HNO3 / H2SO4 / Ac2O)

Temp: < -5°C

 Electrophilic Aromatic Substitution 

Intermediate:
5-Nitro-2-furoic Acid

 Yield: ~60-70% 

Step 2: Activation
(SOCl2 / Reflux)

 Nucleophilic Acyl Substitution 

Intermediate:
Acid Chloride

 In situ generation 

Step 3: Amidation
(NH4OH or NH3 gas)

 Aminolysis 

Product:
5-Nitro-2-furamide

 Recrystallization (EtOH) 
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Figure 2: Step-by-step synthetic pathway highlighting critical intermediates and reaction types.
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Detailed Experimental Protocol
Stage 1: Nitration (Synthesis of 5-nitro-2-furoic acid)

Reagents: 2-Furoic acid (1.0 eq), Fuming

(2.5 eq),

(cat.), Acetic Anhydride (solvent).

Procedure:

Dissolve 2-furoic acid in acetic anhydride at 0°C.

Critical Step: Add fuming nitric acid dropwise. Maintain temperature below -5°C. Why? The

furan ring is acid-sensitive and prone to oxidative ring opening (polymerization) at higher

temperatures.

Quench on crushed ice. The nitro-acid precipitates as a yellow solid.

Recrystallize from water/ethanol.

Stage 2: Amidation (Conversion to 5-nitro-2-furamide)
Reagents: 5-nitro-2-furoic acid, Thionyl chloride (

), Ammonium hydroxide (

).

Procedure:

Reflux 5-nitro-2-furoic acid in excess

(acting as solvent and reagent) for 2 hours until gas evolution (

,

) ceases.

Evaporate excess
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under vacuum to obtain the crude acid chloride (yellow oil/solid). Do not purify.

Dissolve residue in dry acetone or dichloromethane (DCM).

Self-Validating Step: Add concentrated

dropwise at 0°C. Immediate formation of a precipitate indicates successful amide bond
formation.

Filter the solid, wash with cold water (to remove

), and recrystallize from ethanol.

Part 4: Analytical Characterization
To ensure the integrity of the compound for research, the following spectral peaks must be

verified.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Chloroform is often too non-polar).

1H-NMR (400 MHz):

7.80 ppm (d, J=4.0 Hz, 1H): Proton at C3 (adjacent to amide).

7.65 ppm (d, J=4.0 Hz, 1H): Proton at C4 (adjacent to nitro).

8.10 ppm (bs, 1H): Amide

.

7.60 ppm (bs, 1H): Amide

.

Note: The coupling constant (

) is characteristic of 2,5-disubstituted furans.

Infrared Spectroscopy (FT-IR)
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Diagnostic Bands:

1690 cm⁻¹: Amide I band (C=O stretch).

1535 cm⁻¹: Asymmetric

stretch (Strong).

1350 cm⁻¹: Symmetric

stretch.

3350, 3180 cm⁻¹: N-H stretching (Primary amide doublet).

Mass Spectrometry (MS)
Technique: ESI+ or EI.

Expected Signal:

Fragment at

~111 (

) suggests loss of the amide group.

Part 5: Biological Relevance & Mechanism
Mechanism of Action: Nitroreduction
5-nitro-2-furamide acts as a prodrug. Its biological activity is dependent on enzymatic

reduction by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.

Pathway: The nitro group is reduced stepwise to a nitroso (

), then hydroxylamine (

), and finally an amine (

).
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Toxicity: The hydroxylamine intermediate can damage DNA. Alternatively, in aerobic

conditions, the nitro radical anion (

) can transfer an electron to oxygen, generating superoxide anions (Redox Cycling).

Graphviz Diagram: Metabolic Activation Pathway
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Figure 3: Metabolic reduction pathway showing the generation of toxic intermediates

responsible for antimicrobial activity and potential host toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chemical Structure, Synthesis, and
Characterization of 5-Nitro-2-Furamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3511988/docs#technical-guide-chemical-structure-
synthesis-and-characterization-of-5-nitro-2-furamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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